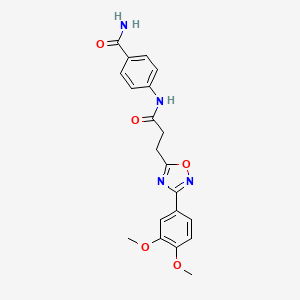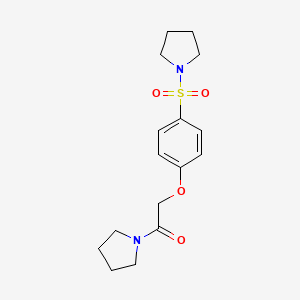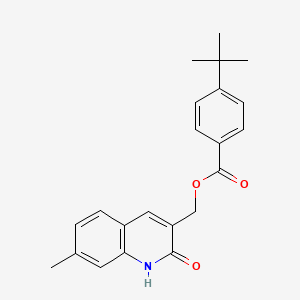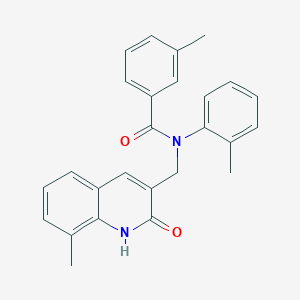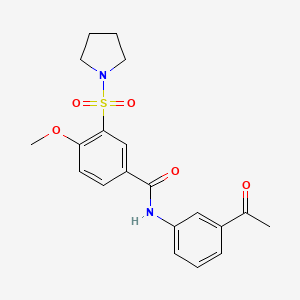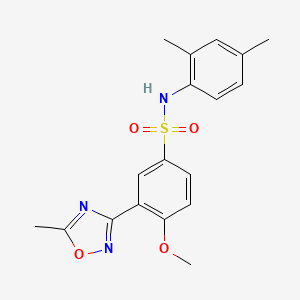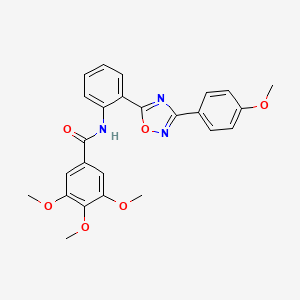
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as MPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is particularly interesting due to its unique structure and potential for use in a variety of research fields.
作用机制
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to interact with a variety of proteins, including enzymes and receptors, which can influence cellular processes such as gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animals. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell growth. In animals, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have an impact on social behavior and aggression, as well as other physiological processes such as blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its unique structure, which allows for the development of new drugs with improved efficacy and reduced side effects. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and animals.
未来方向
There are many potential future directions for research involving N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of interest is the development of new drugs based on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide that have improved efficacy and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and its impact on various cellular processes. Finally, studies are needed to determine the potential toxicity of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and to develop methods for safely using this compound in lab experiments.
合成方法
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves a multi-step process that begins with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 3-bromoanisole to form an intermediate compound. This intermediate is then reacted with 2-bromoacetyl chloride to form the final product, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been optimized over time to increase yields and reduce the number of steps required.
科学研究应用
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have an impact on the regulation of social behavior and aggression in animals. In pharmacology, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential use as a drug target for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
属性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-16(9-7-12)23-11-17(22)20-15-5-3-4-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBUDSZYDIRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


